N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and a trifluoromethoxybenzenesulfonamide moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethoxybenzenesulfonamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Chemical Reactions Analysis
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases, due to its ability to modulate specific biological pathways
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethoxybenzenesulfonamide derivatives: These compounds have the trifluoromethoxybenzenesulfonamide group but differ in their core structures, resulting in different reactivity and applications
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O3S/c14-13(15,16)23-10-3-1-2-4-11(10)24(21,22)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYRAQNLNYLPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.